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Compound of Interest

Compound Name: Ononitol, (+)-

Cat. No.: B1198101

A Comprehensive Resource for Researchers and
Drug Development Professionals

(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest within the scientific
community for its diverse biological activities. As a methylated derivative of myo-inositol, its
unique structure underpins its therapeutic potential, which includes anti-inflammatory,
hepatoprotective, and anticancer properties. This technical guide provides a detailed
examination of the chemical structure, properties, and biological significance of (+)-Ononitol,
tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(+)-Ononitol is chemically known as 4-O-methyl-D-myo-inositol. It belongs to the inositol family,
which are six-carbon cyclitols (polyalcohols of cyclohexane) that play crucial roles in cellular
signaling and as structural components of membranes. The defining feature of (+)-Ononitol is
the presence of a methoxy group (-OCHs) on the C4 hydroxyl of the myo-inositol scaffold.

The stereochemistry of the molecule is critical to its identity and function. The systematic
IUPAC name for the dextrorotatory enantiomer is (1S,2S,4S,5R)-6-methoxycyclohexane-
1,2,3,4,5-pentol.[1]

Molecular and Physicochemical Properties
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A summary of the key identifiers and physicochemical properties of (+)-Ononitol is presented in

the table below, compiled from comprehensive chemical databases.[1][2][3][4]

Property Value Reference(s)

Molecular Formula C7H1406 [1112][3]

Molecular Weight 194.18 g/mol [1][2]13]
(1S,2S,4S,5R)-6-

IUPAC Name methoxycyclohexane- [1]

1,2,3,4,5-pentol

Common Synonyms

4-0O-methyl-D-myo-inositol, D-
(+)-Ononitol, 1D-4-O-Methyl-

myo-inositol

[1]2]

CAS Registry Number

6090-97-7, 484-68-4

[1](2]

Canonical SMILES

OC1C(0)C(0)C(OC)C(0)C10

[2]

InChlKey

DSCFFEYYQKSRSV-
GESKJZQWSA-N

[2]13]15]

Spectroscopic Data for Structural Elucidation

The precise structure of (+)-Ononitol has been confirmed through various spectroscopic

techniques. This data is fundamental for its identification and characterization in natural

extracts or synthetic preparations.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

(+)-Ononitol. Electron lonization (EI) and Electrospray lonization (ESI) are commonly

employed. The table below summarizes key mass spectral data.
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. Key Fragment lons
Technique Precursor lon (m/z) (miz) Reference(s)
m/z

260.0, 217.0, 191.0,

GC-MS Not applicable (El 1

pp (EN 133.0 [1]
MS/MS [M+H]* (195.0863) 176.9, 126.9, 109.0 [1]
MS/MS [M-H]~ (193.0718) 161.0, 141.1, 101.1 [1]

Note: For GC-MS analysis, Ononitol is often derivatized (e.g., with trimethylsilyl groups) to
increase its volatility.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While specific experimental spectra are dependent on the solvent and instrument
frequency, quantum chemical approaches and experimental data for the parent compound,
myo-inositol, provide a basis for understanding the expected chemical shifts.[8][9] The methoxy
group at C4 significantly influences the chemical shifts of neighboring protons and carbons
compared to unsubstituted myo-inositol.

Biosynthesis and Natural Occurrence

(+)-Ononitol is a plant-derived secondary metabolite. Its biosynthesis is an extension of the
primary metabolic pathway for myo-inositol synthesis.

Biosynthetic Pathway

The synthesis begins with D-glucose from the central carbon metabolism. The pathway
involves two key steps to produce myo-inositol, followed by a specific methylation step to yield
(+)-Ononitol.[10][11]

e Isomerization and Cyclization: Glucose-6-phosphate is converted to myo-inositol-1-
phosphate by the enzyme myo-inositol phosphate synthase (MIPS).

o Dephosphorylation: myo-inositol-1-phosphate is dephosphorylated by inositol
monophosphatase (IMPA) to free myo-inositol.
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o Methylation: The final step involves the O-methylation of the C4 hydroxyl group of myo-
inositol, catalyzed by S-adenosyl-L-methionine (SAM)-dependent inositol methyl transferase
(IMT), to produce (+)-Ononitol (D-ononitol).[10]
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Biosynthetic pathway of (+)-Ononitol from D-Glucose.

Natural Sources

(+)-Ononitol and its hydrated form, ononitol monohydrate, have been isolated from various
plant species. Notable sources include the leaves of Cassia tora L. (Sicklepod), as well as
Abies pindrow (Pindrow fir) and Glycine max (soybean).[1][12][13] Its presence in these plants

suggests a role in osmoprotection and stress response.
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Experimental Protocols

This section outlines generalized methodologies for the isolation and analysis of (+)-Ononitol,
based on published literature.

Protocol: Isolation of Ononitol Monohydrate from Cassia
tora

This protocol is a representative example of how cyclitols are isolated from plant material.

» Extraction: Dried and powdered leaves of Cassia tora are subjected to solvent extraction,
typically using a polar solvent like ethanol or methanol, to extract a broad range of
metabolites.

o Fractionation: The crude extract is then partitioned between immiscible solvents of varying
polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based
on their polarity. Ononitol, being highly polar, will concentrate in the aqueous or methanolic
fraction.

o Chromatography: The polar fraction is subjected to column chromatography, often using
silica gel or Sephadex LH-20.

» Elution: A gradient elution system is employed, starting with a less polar solvent and
gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are
collected and monitored by Thin Layer Chromatography (TLC).

 Purification and Crystallization: Fractions containing the target compound are combined,
concentrated, and purified further using techniques like preparative HPLC. The purified
compound is then crystallized from a suitable solvent system (e.g., methanol-water) to yield
pure ononitol monohydrate.[12][13]
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General workflow for the isolation of (+)-Ononitol.

Biological Activity and Mechanism of Action
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Recent studies have highlighted the therapeutic potential of ononitol monohydrate, particularly
in the context of inflammation and cancer.

Anti-inflammatory and Analgesic Activity

Ononitol monohydrate has demonstrated significant anti-inflammatory and analgesic effects in
animal models.[12] Research suggests that its mechanism may involve the modulation of pro-

inflammatory pathways.

Anticancer Activity

In vitro studies using HT-115 human colorectal carcinoma cells have shown that ononitol
monohydrate can inhibit cancer cell proliferation.[14] The proposed mechanism involves the
downregulation of the COX-2/PGE-2 inflammatory axis, which is often overactive in colorectal
cancers. This inhibition leads to the induction of mitochondria-dependent apoptosis in cancer
cells.[14]
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Proposed mechanism of anticancer action via COX-2 inhibition.

Hepatoprotective Effects
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(+)-Ononitol has also been identified as a potent hepatoprotective agent. In studies involving
carbon tetrachloride (CCls)-induced liver damage in rats, treatment with ononitol monohydrate
led to a decrease in serum transaminase levels and lipid peroxidation.[13] Furthermore, it
enhanced the activity of antioxidant enzymes, suggesting that its protective effects are
mediated, at least in part, through the mitigation of oxidative stress.[13]

Conclusion for Drug Development

(+)-Ononitol represents a promising natural product scaffold for drug discovery and
development. Its well-defined chemical structure, established biosynthetic pathway, and
compelling biological activities make it an attractive candidate for further investigation.
Professionals in the field can leverage this foundational knowledge for synthetic derivatization
to enhance efficacy, for developing robust analytical methods for quality control, and for
designing in-depth mechanistic studies to fully elucidate its therapeutic potential, particularly in
the realms of oncology and inflammatory diseases. The data and protocols summarized herein
serve as a critical resource for advancing (+)-Ononitol from a laboratory curiosity to a potential
clinical asset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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